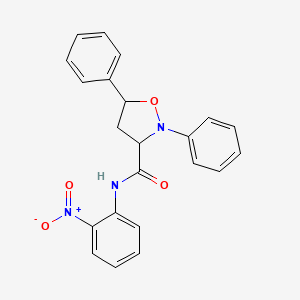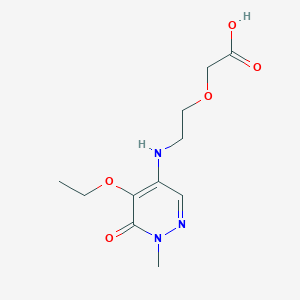
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C11H17N3O5 It is known for its unique structure, which includes a pyridazinone ring, an ethoxy group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-amine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid: Contains an imidazolidinyl group instead of a pyridazinone ring.
Uniqueness
What sets 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
67911-05-1 |
|---|---|
Formule moléculaire |
C11H17N3O5 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
2-[2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16) |
Clé InChI |
HYRLHLCJBGRYAY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


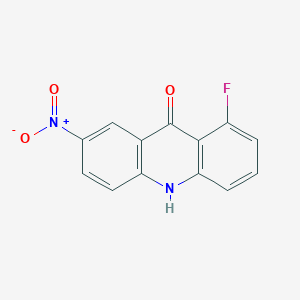

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)


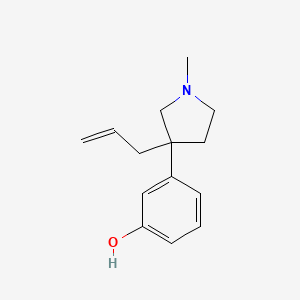
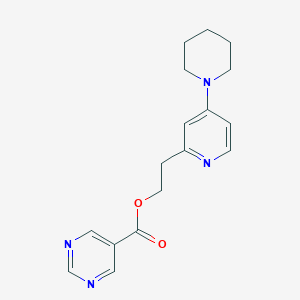

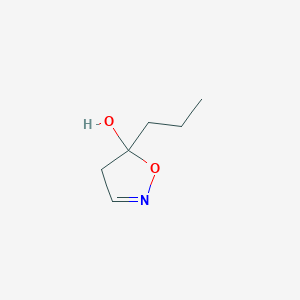
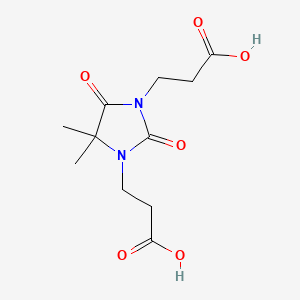
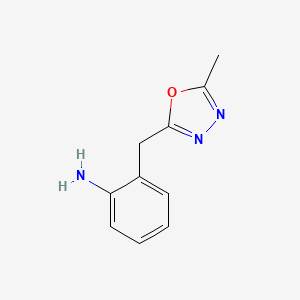
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
